

BAY-1797: A Comprehensive Technical Guide to its P2X Receptor Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1797 has emerged as a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel implicated in various inflammatory and neuropathic pain conditions.[1] Understanding its selectivity profile against other P2X receptor subtypes is crucial for its development as a therapeutic agent and its use as a chemical probe in research. This technical guide provides an in-depth overview of the selectivity of **BAY-1797**, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Data Presentation: Selectivity Profile of BAY-1797

The inhibitory activity of **BAY-1797** has been rigorously evaluated against a panel of human P2X receptor subtypes. The data, summarized in the table below, clearly demonstrates the compound's high selectivity for the P2X4 receptor.



Receptor Subtype	Agonist	BAY-1797 IC50 (μM)	Selectivity vs. hP2X4 (fold)
Human P2X4	ATP	0.108	1
Human P2X1	α,β-meATP	>50	>463
Human P2X2	ATP	>10	>93
Human P2X3	α,β-meATP	8.3	77
Human P2X5	ATP	>10	>93
Human P2X6	ATP	Not Determined	Not Determined
Human P2X7	BzATP	10.6	98

Data compiled from Werner S, et al. J Med Chem. 2019 Dec 26;62(24):11194-11217.

As the data illustrates, **BAY-1797** is significantly more potent at inhibiting the human P2X4 receptor compared to other P2X subtypes, with selectivity folds ranging from over 77-fold to greater than 463-fold. The activity at P2X2 and P2X5 was minimal, with no significant inhibition observed at concentrations up to 10 μ M. The selectivity against the P2X6 receptor has not been publicly reported.

BAY-1797 also demonstrates potent inhibition of rodent P2X4 receptors, with IC50 values of 112 nM for mouse P2X4 and 233 nM for rat P2X4.[2]

Experimental Protocols

The selectivity of **BAY-1797** was determined using a combination of automated patch-clamp electrophysiology and fluorescence-based calcium flux assays.

Automated Patch-Clamp Electrophysiology (QPatch)

This technique was employed to determine the potency of **BAY-1797** on the human P2X4 receptor.

• Cell Line: 1321N1 cells stably expressing the human P2X4 receptor.



- Instrumentation: QPatch HT, a 48-channel automated patch-clamp system.
- Methodology:
 - Cells were cultured and harvested for the assay.
 - Whole-cell patch-clamp recordings were established.
 - The P2X4 receptor was activated by applying its agonist, ATP.
 - Increasing concentrations of BAY-1797 were pre-applied, followed by co-application with the agonist.
 - The inhibition of the ATP-induced current by BAY-1797 was measured to determine the IC50 value.
- Solutions:
 - Extracellular solution: Commercially available buffered saline solution.
 - Intracellular solution: Commercially available solution mimicking the intracellular ionic environment.

Fluorescence-Based Calcium Flux Assay (FLIPR)

A Fluorometric Imaging Plate Reader (FLIPR) was utilized to assess the activity of **BAY-1797** against a broader panel of human P2X receptors.

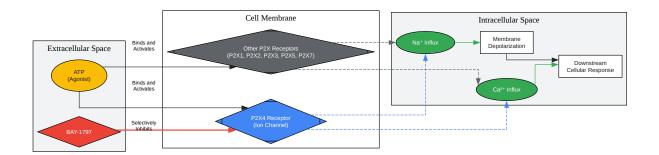
- Cell Lines: 1321N1 astrocytoma cells stably expressing one of the following human receptors: P2X1, P2X2, P2X3, P2X4, or P2X5. HEK293 cells were used for the human P2X7 receptor.
- Instrumentation: FLIPR Tetra.
- Methodology:
 - Cells were seeded into 384-well plates and incubated overnight.
 - The cells were loaded with the calcium-sensitive dye Fluo-4 AM.



- o A baseline fluorescence measurement was taken.
- BAY-1797 was added at various concentrations and incubated.
- The respective receptor agonist (α , β -methylene ATP for P2X1 and P2X3; ATP for P2X2, P2X4, and P2X5; and BzATP for P2X7) was added to stimulate the receptor.
- The resulting change in fluorescence, indicative of calcium influx, was measured.
- The inhibitory effect of **BAY-1797** was calculated to determine the IC50 values.

Visualizations P2X Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of P2X receptors upon activation by ATP and the inhibitory action of **BAY-1797** on the P2X4 subtype.



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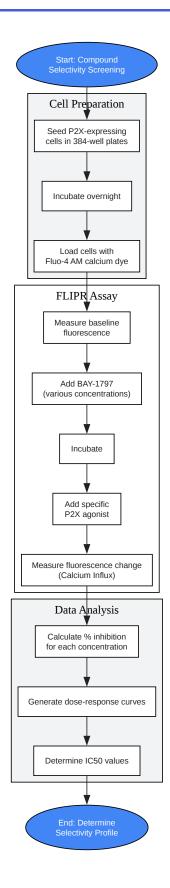
Caption: P2X Receptor Activation and Inhibition by BAY-1797.



Experimental Workflow for Determining P2X Selectivity

The following flowchart outlines the key steps involved in assessing the selectivity profile of a compound like **BAY-1797** against various P2X receptors using a fluorescence-based calcium flux assay.





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Caption: Workflow for P2X Receptor Selectivity Screening.



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References

- 1. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile PubMed [pubmed.ncbi.nlm.nih.gov]
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